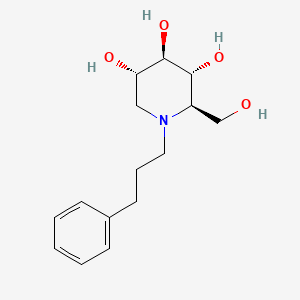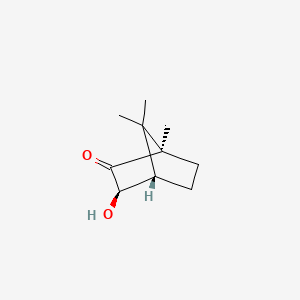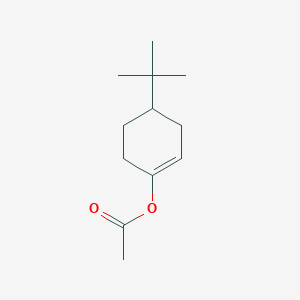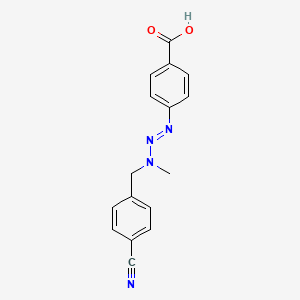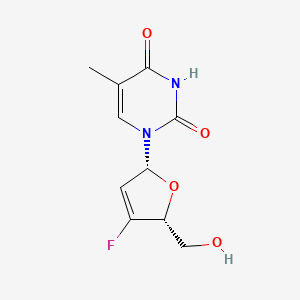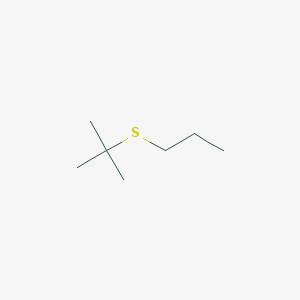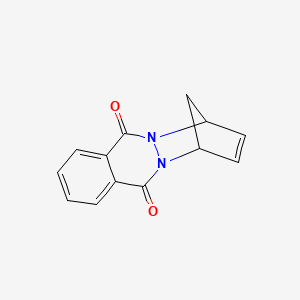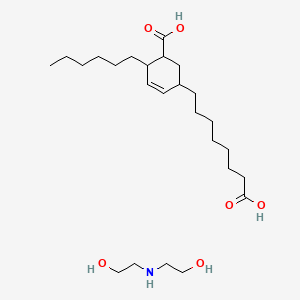
Einecs 269-766-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene is an organic compound and a member of the class of substances known as cycloalkenes. It is a colorless liquid with a sharp smell and is used in various industrial applications. Its chemical formula is C₆H₁₀ . Cyclohexene is commonly produced by the partial hydrogenation of benzene .
Preparation Methods
Cyclohexene can be prepared by several methods:
Dehydration of Cyclohexanol: This is one of the most common methods. Cyclohexanol is dehydrated using an acid catalyst such as phosphoric acid.
Partial Hydrogenation of Benzene: This industrial method involves the partial hydrogenation of benzene using a metal catalyst such as palladium or nickel.
Chemical Reactions Analysis
Cyclohexene undergoes various types of chemical reactions:
Oxidation: Cyclohexene can be oxidized to cyclohexanol and cyclohexanone.
Hydration: Hydration of cyclohexene gives cyclohexanol.
Combustion: Cyclohexene can undergo combustion in the presence of air, producing carbon dioxide and water.
Electrophilic Addition: Cyclohexene reacts with bromine to form 1,2-dibromocyclohexane.
Scientific Research Applications
Cyclohexene has several applications in scientific research:
Industrial Synthesis: It serves as an intermediate in the industrial synthesis of various compounds, including adipic acid and caprolactam, both of which are precursors to nylon.
Spectroscopy Studies: In research settings, cyclohexene is often used as a reference compound in spectroscopy studies due to its easily identifiable characteristics.
Green Chemistry: There is ongoing research aimed at making the production of cyclohexene more sustainable and environmentally friendly.
Mechanism of Action
Cyclohexene exerts its effects through various mechanisms:
Electrophilic Addition: The reaction with bromine is an example of electrophilic addition, where the bromine is polarized by the approaching π bond in the cyclohexene.
Dehydration Reaction: The production of cyclohexene from cyclohexanol involves an E1 mechanism, where the key intermediate is the cyclohexyl cation.
Comparison with Similar Compounds
Cyclohexene can be compared with other similar compounds such as cyclohexane:
Cyclohexane: Cyclohexane is a saturated hydrocarbon composed of single bonds, whereas cyclohexene is an unsaturated hydrocarbon featuring a double bond.
Cyclohexanol: Cyclohexanol is an alcohol that can be dehydrated to form cyclohexene.
Cyclohexene’s unique structure and reactivity make it a valuable compound in various industrial and research applications.
Properties
CAS No. |
68324-22-1 |
|---|---|
Molecular Formula |
C25H47NO6 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C21H36O4.C4H11NO2/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;6-3-1-5-2-4-7/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);5-7H,1-4H2 |
InChI Key |
DCDKFIZYBRYJPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O.C(CO)NCCO |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



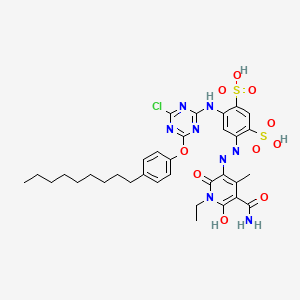
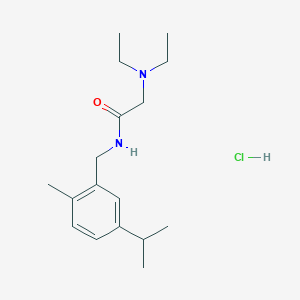
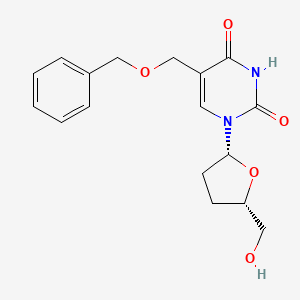
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
